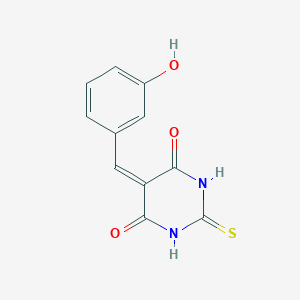

5-(3-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 5-(3-Hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione often involves multi-step chemical reactions, starting from basic pyrimidine derivatives or through condensation reactions involving barbituric acid or thiobarbituric acid with various aldehydes. For instance, derivatives of pyrimidines have been synthesized through reactions that might parallel the synthesis of our compound of interest, indicating a general applicability in preparing such complex molecules (Grivsky et al., 1980); (Brahmachari & Nayek, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated through various spectroscopic methods, including NMR, IR spectroscopy, and X-ray crystallography. These techniques reveal the precise arrangement of atoms within the molecule and the nature of its chemical bonds, contributing to the understanding of its reactivity and interaction with other molecules. Studies on similar molecules have demonstrated the importance of hydrogen bonding in determining the molecular conformation in the solid state, as well as the impact of substituents on the molecule's overall stability and properties (Agarkov et al., 2023).

Chemical Reactions and Properties

Pyrimidine derivatives, including our compound of interest, exhibit a range of chemical reactions, primarily due to their reactive sites, such as the carbonyl and thioxo groups. These sites facilitate various chemical transformations, including alkylation, condensation, and cyclization reactions. The reactivity pattern of these compounds can be significantly influenced by the presence of substituents, which can either activate or deactivate the molecule towards certain reactions (Nigam et al., 1981).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical application. These properties are determined by the compound's molecular structure and can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Such analyses provide insights into the stability and compatibility of the compound with other substances (Kinoshita et al., 1992).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives are influenced by their electronic structure, which can be explored through computational chemistry methods like density functional theory (DFT). These studies offer insights into the electron distribution within the molecule, predicting its reactivity, acid-base behavior, and potential for forming hydrogen bonds or participating in electronic interactions. Computational analyses complement experimental findings, providing a comprehensive understanding of the molecule's behavior in chemical reactions (Elangovan & Sowrirajan, 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have shown high anti-tumor activity . These compounds have been evaluated against various cell lines such as Hela, A549, HepG2, and MCF-7 .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the proliferation of cancer cells in a dose-dependent manner .

Biochemical Pathways

Similar compounds have shown to inhibit the proliferation and metastasis of tumor cells .

Result of Action

Similar compounds have shown to inhibit the cytolytic activity of cancer cells .

Action Environment

It’s worth noting that the synthesis of similar compounds can take place in an inert environment .

Eigenschaften

IUPAC Name |

5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S/c14-7-3-1-2-6(4-7)5-8-9(15)12-11(17)13-10(8)16/h1-5,14H,(H2,12,13,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIIWMGAKUQMPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5857306.png)

![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)

![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)

![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)

![ethyl [(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5857359.png)